molecular formula C20H17N3O5S B4593340 4-methyl-N-(3-nitrophenyl)-3-(phenylsulfamoyl)benzamide

4-methyl-N-(3-nitrophenyl)-3-(phenylsulfamoyl)benzamide

Cat. No.: B4593340
M. Wt: 411.4 g/mol
InChI Key: DEZYPEHKTUSNJB-UHFFFAOYSA-N
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Description

4-methyl-N-(3-nitrophenyl)-3-(phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(anilinosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide is 411.08889182 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthesis Insights

  • Crystal Structure Analysis : The crystal structure of related benzamide derivatives reveals significant information about the molecular conformation, bond angles, and distances, offering a foundational understanding for further chemical modifications and applications (Kansız et al., 2018). Such structural analyses are crucial for designing compounds with desired physical and chemical properties.

  • Synthesis and Characterization : The synthesis of benzamide derivatives and their characterization through methods like X-ray crystallography provide insights into the feasibility of generating novel compounds with specific functionalities. This includes understanding the reaction conditions and methodologies for incorporating various substituents into the benzamide backbone (Argilagos et al., 1998).

Potential Applications

  • Biological Activities : Research into benzamide derivatives often explores their biological activities, including potential antibacterial, antifungal, or anticancer properties. For instance, some studies focus on synthesizing benzamide derivatives to evaluate their biological activities against various strains of bacteria and cancer cell lines, highlighting the potential for these compounds in pharmaceutical applications (Bhalodiya et al., 2021).

  • Inhibition Studies : Certain benzamide derivatives have been investigated for their ability to inhibit specific enzymes or biological processes, suggesting their use in developing therapeutic agents or chemical tools for biological research. This includes studies on their interactions with metalloenzymes and the structure-activity relationships that govern these interactions (Ulus et al., 2013).

Chemical Properties and Reactions

  • Chemical Reactivity : The reactivity of benzamide derivatives with various chemical groups can be exploited in synthetic chemistry for the development of novel materials or as intermediates in complex synthetic pathways. Investigations into their reactions under different conditions can lead to the discovery of new chemical transformations (Saeed et al., 2008).

  • Corrosion Inhibition : Some studies have examined the use of N-phenyl-benzamide derivatives as corrosion inhibitors, demonstrating the versatility of benzamide compounds beyond biological applications. These findings underscore the potential for such compounds in industrial applications, particularly in protecting metals against corrosion (Mishra et al., 2018).

Properties

IUPAC Name

4-methyl-N-(3-nitrophenyl)-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-14-10-11-15(20(24)21-17-8-5-9-18(13-17)23(25)26)12-19(14)29(27,28)22-16-6-3-2-4-7-16/h2-13,22H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZYPEHKTUSNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.